molecular formula C7H14O3 B3384315 2-(Pentyloxy)acetic acid CAS No. 5416-03-5

2-(Pentyloxy)acetic acid

Cat. No.: B3384315
CAS No.: 5416-03-5
M. Wt: 146.18 g/mol
InChI Key: YIKIRNROKVZLML-UHFFFAOYSA-N
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Description

2-(Pentyloxy)acetic acid is an organic compound with the molecular formula C7H14O3. It is characterized by the presence of a pentyloxy group attached to the acetic acid moiety. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-(Pentyloxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The safety data sheet for 2-(Pentyloxy)acetic acid indicates that it may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Proper handling and storage are necessary to minimize these risks.

Biochemical Analysis

Biochemical Properties

2-(Pentyloxy)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acyl-CoA synthetases, which are involved in the activation of fatty acids by converting them into acyl-CoA derivatives . The interaction between this compound and these enzymes is crucial for its incorporation into metabolic pathways. Additionally, this compound may interact with proteins involved in cellular signaling, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity . For example, this compound can inhibit the activity of certain acyl-CoA synthetases, thereby affecting the synthesis of acyl-CoA derivatives. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Studies have shown that the long-term exposure of cells to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . In some cases, high doses of this compound may result in toxic or adverse effects, including cellular stress and apoptosis. It is essential to carefully consider the dosage when using this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. This compound can be converted into acyl-CoA derivatives by acyl-CoA synthetases, which are then incorporated into various metabolic processes . Additionally, this compound may influence the levels of metabolites within cells, thereby affecting overall metabolic flux. The interactions of this compound with enzymes and cofactors are crucial for its role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes by transporters such as fatty acid transport proteins, which facilitate its uptake into cells. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects . This compound may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its activity and function, as it allows the compound to interact with specific enzymes and proteins within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pentyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of pentyloxy alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Pentyloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols and aldehydes

    Substitution: Various substituted acetic acid derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butyloxy)acetic acid
  • 2-(Hexyloxy)acetic acid
  • 2-(Octyloxy)acetic acid

Uniqueness

2-(Pentyloxy)acetic acid is unique due to its specific pentyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-pentoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-4-5-10-6-7(8)9/h2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKIRNROKVZLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202503
Record name Acetic acid, (pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5416-03-5
Record name Acetic acid, (pentyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pentyloxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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